molecular formula C12H9NOS B12695329 9-Hydroxyphenothiazine CAS No. 57074-86-9

9-Hydroxyphenothiazine

Cat. No.: B12695329
CAS No.: 57074-86-9
M. Wt: 215.27 g/mol
InChI Key: LHKPNMCLSBQCDE-UHFFFAOYSA-N
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Description

N-hydroxyphenothiazine: is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms Phenothiazine and its derivatives have been widely studied due to their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hydroxyphenothiazine can be synthesized through several methods. One common approach involves the oxidation of phenothiazine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of N-hydroxyphenothiazine may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-hydroxyphenothiazine undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form N-oxide derivatives.

    Reduction: It can be reduced back to phenothiazine under specific conditions.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Phenothiazine.

    Substitution: Alkylated or acylated phenothiazine derivatives.

Scientific Research Applications

Chemistry: N-hydroxyphenothiazine is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials with specific electronic and optical properties.

Biology: In biological research, N-hydroxyphenothiazine is studied for its potential as an antioxidant and its ability to interact with biological macromolecules. It has shown promise in protecting cells from oxidative stress and may have applications in the treatment of neurodegenerative diseases.

Medicine: N-hydroxyphenothiazine and its derivatives are investigated for their potential therapeutic effects. They have been studied for their antipsychotic, anti-inflammatory, and anticancer properties. The compound’s ability to modulate various biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, N-hydroxyphenothiazine is used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

N-hydroxyphenothiazine exerts its effects through multiple mechanisms. It can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. The compound’s antioxidant properties allow it to scavenge free radicals and protect cells from oxidative damage. Additionally, N-hydroxyphenothiazine can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

    Phenothiazine: The parent compound, known for its antipsychotic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another derivative with antihistamine and antiemetic properties.

Uniqueness: N-hydroxyphenothiazine is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties This modification enhances its antioxidant activity and allows for the formation of additional derivatives through further chemical reactions

Properties

CAS No.

57074-86-9

Molecular Formula

C12H9NOS

Molecular Weight

215.27 g/mol

IUPAC Name

10-hydroxyphenothiazine

InChI

InChI=1S/C12H9NOS/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,14H

InChI Key

LHKPNMCLSBQCDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)O

Origin of Product

United States

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